N-(3-methoxypropyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazolinone class, characterized by a fused triazole-quinazoline core. Its structure includes a 4-[(4-methylphenyl)methyl] substituent at position 4, a 5-oxo group, and a propanamide side chain with a 3-methoxypropyl moiety.
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-17-8-10-18(11-9-17)16-28-23(31)19-6-3-4-7-20(19)29-21(26-27-24(28)29)12-13-22(30)25-14-5-15-32-2/h3-4,6-11H,5,12-16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVNYJOESAUSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxypropyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 433.5 g/mol. It features a triazoloquinazoline core structure which is known for various biological activities. The presence of the methoxypropyl group and the 4-methylphenyl moiety contributes to its unique properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline and triazole have shown moderate to strong activity against both Gram-positive and Gram-negative bacteria. In particular:
| Compound Type | Activity Level | Target Organisms |
|---|---|---|
| Quinazoline Derivatives | Moderate | Staphylococcus aureus, Escherichia coli |
| Triazole Derivatives | Strong | Pseudomonas aeruginosa |
These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of triazoloquinazoline derivatives has been explored in various studies. For example, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study:
A study conducted in 2022 demonstrated that a related triazoloquinazoline compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Research indicates that triazoloquinazolines can inhibit specific enzymes involved in cancer progression and inflammation.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Competitive Inhibition | |
| Lipoxygenase (LOX) | Non-competitive Inhibition |
The inhibition of these enzymes suggests potential applications in anti-inflammatory therapies.
The biological activity of this compound can be attributed to:
- Molecular Interactions : The compound likely interacts with specific receptors or enzymes due to its structural features.
- Cellular Uptake : Its lipophilicity may enhance cellular uptake, increasing bioavailability.
- Signal Transduction Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with other [1,2,4]triazolo[4,3-a]quinazolinone derivatives, differing primarily in substituents and side chains. Key analogues include:
| Compound Name / ID | Substituents (Position 4) | Propanamide Side Chain Modifications | Pharmacological Activity (Inferred/Reported) | References |
|---|---|---|---|---|
| Target Compound | 4-[(4-methylphenyl)methyl] | N-(3-methoxypropyl) | Not explicitly reported; likely CNS or enzyme modulation | - |
| 3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}propanamide | 4-(2-chlorobenzyl) | N-(2-{(furan-2-yl)methylamino}ethyl) | Potential receptor binding (furyl and isopropyl groups may enhance CNS targeting) | |
| 3-[1-{[(3-Methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide | 1-[(3-methylphenyl)methyl sulfanyl] | N-(propan-2-yl) | Sulfanyl group may alter metabolic stability or redox activity | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Pyrazole-thiadiazole hybrid | N/A (different core structure) | Antifungal potential via 14-α-demethylase inhibition (molecular docking) |
Key Structural and Functional Differences
- Substituent Effects: The 4-methylphenylmethyl group in the target compound (vs. 2-chlorobenzyl in ) may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets. Chlorine in the latter could enhance electron-withdrawing effects, altering binding kinetics.
- The N-(propan-2-yl) group in may reduce polarity, affecting blood-brain barrier penetration.
Pharmacological Implications
- CNS Activity : Compounds with triazoloquinazoline cores (e.g., ’s thalidomide derivatives) often exhibit CNS modulation, though the target compound’s methoxypropyl side chain may mitigate sedation compared to barbiturates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
